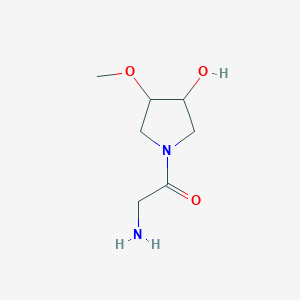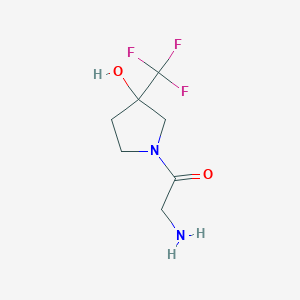
2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
The compound “2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one” contains several functional groups including an amino group (-NH2), a ketone group (C=O), a hydroxy group (-OH), and a trifluoromethyl group (-CF3). It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrrolidine ring. The exact structure would depend on the specific locations of the amino, ketone, hydroxy, and trifluoromethyl groups on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino and hydroxy groups are nucleophilic and could participate in various reactions. The ketone group is electrophilic and could undergo reactions such as nucleophilic addition. The trifluoromethyl group could potentially influence the compound’s reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the presence of polar functional groups like the amino and hydroxy groups could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Derivatives
The synthesis and characterization of pyrrolidin-2-ones derivatives, which include the core structure of the compound , have been explored for their potential in creating new medicinal molecules with improved biological activity. The introduction of various substituents into the nucleus of these compounds is of great importance for pharmaceutical applications. Research by Rubtsova et al. (2020) showcases the synthesis of 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, emphasizing the relevance of these compounds in the synthesis of biologically active molecules Rubtsova et al., 2020.
Organocatalysis
Amino alcohols derived from pyrrolidinone structures have been investigated for their use in asymmetric catalysis. For instance, Reinheimer et al. (2012) synthesized d-N-cyclohexyl-diphenylvalinol, an amino alcohol ligand, showcasing its utility in asymmetric catalytic hydroamination of aminoallenes to form chiral pyrrolidines. This study highlights the compound's role in facilitating chiral synthesis, a critical aspect of pharmaceutical chemistry Reinheimer et al., 2012.
Antioxidant Activity
Nguyen et al. (2022) studied the antioxidant activity of 3-pyrroline-2-ones derivatives, highlighting the potential health benefits and therapeutic applications of these compounds. One of the synthesized derivatives, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising radical scavenger, comparable to conventional antioxidants Nguyen et al., 2022.
Synthetic Methodologies
The development of new synthetic methodologies involving the compound and its derivatives has been a focus of research. For example, Boto et al. (2001) described a synthesis of 2,3-disubstituted pyrrolidines and piperidines via oxidative decarboxylation-beta-iodination of alpha-amino acids, demonstrating the compound's versatility in organic synthesis Boto et al., 2001.
Metal Complexes and DNA Interaction
Kurt et al. (2020) synthesized Schiff base ligands from unsymmetrical tripodal amines, including derivatives related to the compound , and investigated their Cu(II), Fe(II), and Pd(II) complexes for DNA binding activity. This research provides insights into the interaction between these complexes and DNA, suggesting potential applications in drug design and molecular biology Kurt et al., 2020.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-1-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O2/c8-7(9,10)6(14)1-2-12(4-6)5(13)3-11/h14H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPOVNSNVVYCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



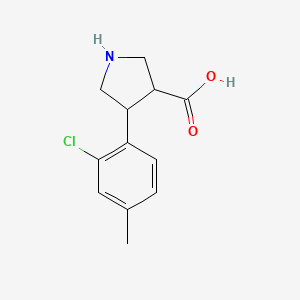

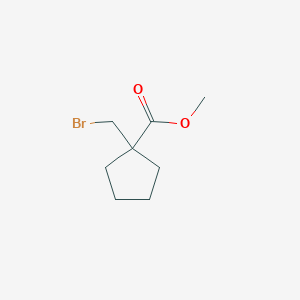
![3-[(3-Chlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1477978.png)
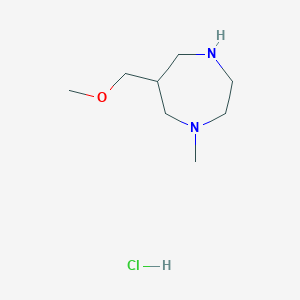
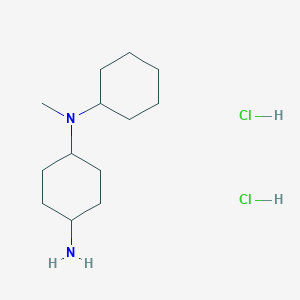

![Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1477985.png)
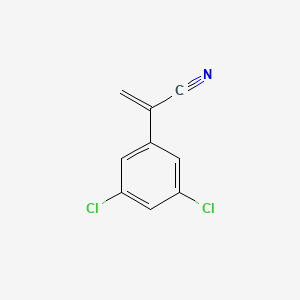


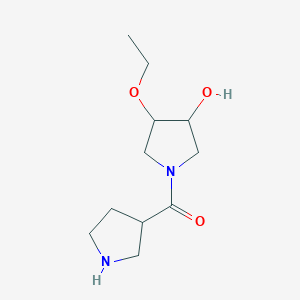
![3-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477991.png)
